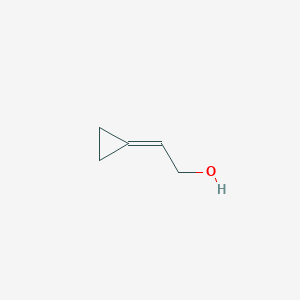
2-Cyclopropylideneethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropylideneethanol is an organic compound with the molecular formula C5H8O. It is characterized by a cyclopropylidene group attached to an ethanol moiety. This compound is of interest in various scientific research fields due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyclopropylideneethanol can be synthesized through several methods, including the hydration of cyclopropylidene derivatives or the reduction of cyclopropylidene ketones. The reaction conditions typically involve the use of strong acids or bases, and the presence of a suitable catalyst to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the compound is often produced through large-scale chemical reactions involving the aforementioned synthetic routes. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropylideneethanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation: The oxidation of this compound can yield cyclopropylidene carboxylic acids.
Reduction: Reduction reactions can produce cyclopropylidene alkanes.
Substitution: Substitution reactions can lead to the formation of various cyclopropylidene derivatives.
Scientific Research Applications
2-Cyclopropylideneethanol has several applications in scientific research, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Cyclopropylideneethanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, influencing their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
2-Cyclopropylideneethanol is similar to other cyclopropylidene derivatives, such as cyclopropylidene methanol and cyclopropylidene acetone. it is unique in its reactivity and potential applications. The presence of the hydroxyl group in this compound distinguishes it from other compounds, making it more versatile in chemical reactions.
Properties
Molecular Formula |
C5H8O |
|---|---|
Molecular Weight |
84.12 g/mol |
IUPAC Name |
2-cyclopropylideneethanol |
InChI |
InChI=1S/C5H8O/c6-4-3-5-1-2-5/h3,6H,1-2,4H2 |
InChI Key |
GEPDOFOMCACZCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



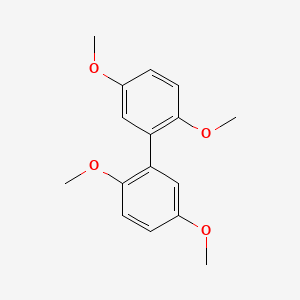

![Tert-butyl 5-benzyl-2,5,8-triazaspiro[3.5]nonane-2-carboxylate;oxalic acid](/img/structure/B15364143.png)
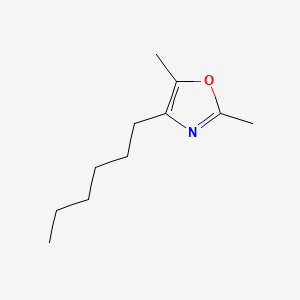
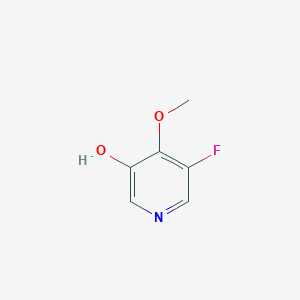
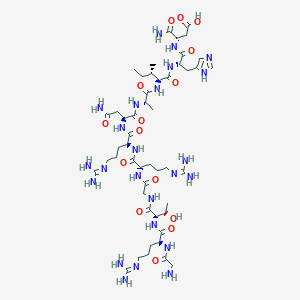
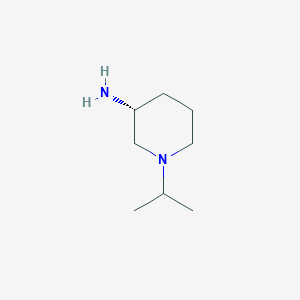
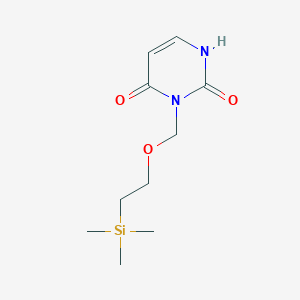
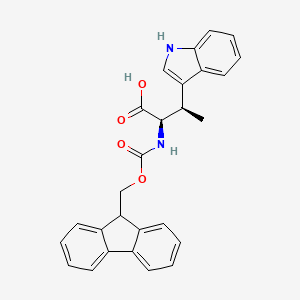
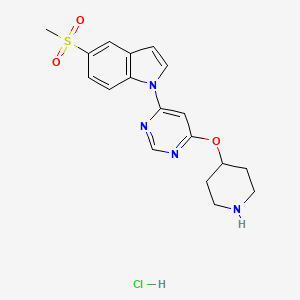
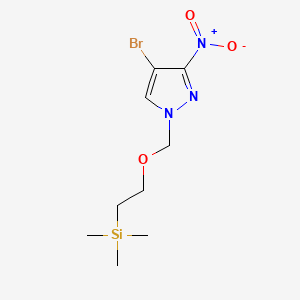
![5-[4-(Methylsulfonyl)phenyl]-1H-indole-3-carbaldehyde](/img/structure/B15364199.png)
![4-(Ethylsulfonyl)-2'-fluoro-5'-hydroxy[1,1'-biphenyl]-2-carbonitrile](/img/structure/B15364201.png)
